molecular formula C19H24ClN5S B12751491 Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride CAS No. 1382469-40-0

Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride

Cat. No.: B12751491
CAS No.: 1382469-40-0
M. Wt: 389.9 g/mol
InChI Key: GUBMTJGHYSVNRX-UHFFFAOYSA-N
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Description

Dodecylpyridinium chloride, commonly referred to as Dpc hydrochloride, is a quaternary ammonium compound. It is widely recognized for its surfactant properties, making it useful in various industrial and scientific applications. This compound is known for its ability to disrupt microbial cell membranes, which makes it an effective antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylpyridinium chloride is typically synthesized through the quaternization of pyridine with dodecyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

C12H25Cl+C5H5NC12H25N+C5H5Cl\text{C}_{12}\text{H}_{25}\text{Cl} + \text{C}_5\text{H}_5\text{N} \rightarrow \text{C}_{12}\text{H}_{25}\text{N}^+\text{C}_5\text{H}_5\text{Cl}^- C12​H25​Cl+C5​H5​N→C12​H25​N+C5​H5​Cl−

Industrial Production Methods

In industrial settings, the production of dodecylpyridinium chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecylpyridinium chloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form dodecylpyridinium oxide.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often used in substitution reactions.

Major Products

    Oxidation: Dodecylpyridinium oxide.

    Reduction: Reduced forms of the compound, though less common.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

Dodecylpyridinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.

    Medicine: Investigated for its antimicrobial properties, particularly against gram-positive bacteria.

    Industry: Utilized in formulations of disinfectants and antiseptics due to its surfactant and antimicrobial properties.

Mechanism of Action

The primary mechanism of action of dodecylpyridinium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its integrity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Tetradecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.

Uniqueness

Dodecylpyridinium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting microbial cell membranes. Its specific chain length (dodecyl group) provides an optimal balance for antimicrobial activity while maintaining solubility in aqueous solutions.

Properties

CAS No.

1382469-40-0

Molecular Formula

C19H24ClN5S

Molecular Weight

389.9 g/mol

IUPAC Name

1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride

InChI

InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H

InChI Key

GUBMTJGHYSVNRX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl

Origin of Product

United States

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